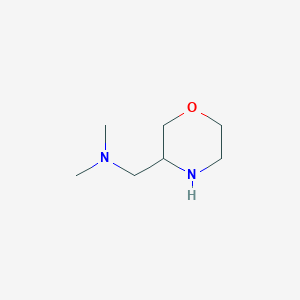

N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Description

The exact mass of the compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethyl-1-(morpholin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-1-(morpholin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-morpholin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCGQRWHQSBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291427 | |

| Record name | N,N-Dimethyl-3-morpholinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128454-20-6 | |

| Record name | N,N-Dimethyl-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128454-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-morpholinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl[(morpholin-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Disclaimer: Publicly available experimental data on N,N-Dimethyl-1-(morpholin-3-yl)methanamine is exceptionally scarce. This guide is compiled based on its deduced chemical structure, predicted physicochemical properties, and by drawing parallels with its structural isomers and related morpholine-containing compounds. The information presented herein should be regarded as theoretical and requires experimental validation.

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative. The morpholine scaffold is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, making it a versatile pharmacophore in drug discovery.[1] Its presence in a molecule can influence physicochemical properties such as pKa, solubility, and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2] Morpholine derivatives have been investigated for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide aims to provide a comprehensive overview of the predicted basic properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine, alongside a discussion of its structural analogs.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties

| Property | N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Predicted) | N,N-Dimethyl-1-(morpholin-2-yl)methanamine |

| CAS Number | 128454-20-6[6] | 122894-56-8[7] |

| Molecular Formula | C₇H₁₆N₂O[6] | C₇H₁₆N₂O[7] |

| Molecular Weight | 144.22 g/mol | 144.22 g/mol [7] |

| Boiling Point | Not available | 199°C[7] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų (Predicted) | 24.5 Ų[8] |

| logP (Octanol-Water Partition Coefficient) | -0.46 (Predicted) | -0.4636[8] |

| Hydrogen Bond Acceptors | 3 (Predicted) | 3[8] |

| Hydrogen Bond Donors | 1 (Predicted) | 1[8] |

| Rotatable Bonds | 2 (Predicted) | 2[8] |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Proposed Synthesis

While a specific, experimentally validated synthesis for N,N-Dimethyl-1-(morpholin-3-yl)methanamine has not been published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted morpholines and related amines. A potential approach could involve the reductive amination of a suitable morpholine-3-carboxaldehyde precursor.

A potential synthetic pathway is outlined below. This is a hypothetical protocol and would require optimization.

-

Synthesis of Morpholine-3-carboxaldehyde: This intermediate could potentially be synthesized from a protected 3-hydroxymethylmorpholine by oxidation.

-

Reductive Amination: The morpholine-3-carboxaldehyde would then undergo reductive amination with dimethylamine. A variety of reducing agents could be employed, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Caption: Proposed synthetic workflow for N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Potential Biological Activity and Signaling Pathways

The biological activity of N,N-Dimethyl-1-(morpholin-3-yl)methanamine has not been reported. However, the morpholine ring is a key structural feature in many biologically active compounds.[3] The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.[1]

Compounds containing a dimethylaminomethyl group have also been studied for various biological activities.[9] The presence of this functional group can influence a molecule's basicity and ability to interact with biological targets.

Given the structural motifs present in N,N-Dimethyl-1-(morpholin-3-yl)methanamine, it could potentially interact with a variety of biological systems. However, without experimental data, any discussion of specific signaling pathways would be purely speculative. The diagram below illustrates the general role of the morpholine scaffold in bioactive molecules.

Caption: General role of the morpholine scaffold in bioactive compounds.

Conclusion

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a compound for which there is a significant lack of published experimental data. The information presented in this guide is based on its deduced structure and predictions from computational models, with contextual information drawn from related, well-characterized molecules. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Any future investigation into its properties would require de novo synthesis and comprehensive experimental characterization to validate the predicted properties and to explore its potential biological activities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-Dimethyl-1-(morpholin-3-yl)methanamine, CasNo.128454-20-6 coolpharm Ltd China (Mainland) [yspharmatech.lookchem.com]

- 7. N,N-Dimethyl-1-(morpholin-2-yl)methanamine [myskinrecipes.com]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" CAS number

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initially requested compound, "N,N-Dimethyl-1-(morpholin-3-yl)methanamine," is not well-documented in publicly accessible chemical databases, and a specific CAS number could not be identified. Consequently, this guide focuses on a closely related and extensively studied compound, N-Methylmorpholine (NMM) , which is of significant interest to the target audience.

Introduction

N-Methylmorpholine (NMM), also known as 4-methylmorpholine, is a cyclic tertiary amine with the chemical formula C₅H₁₁NO.[1] It is a versatile organic compound widely utilized as a base catalyst, a polar aprotic solvent, and a reagent in organic synthesis.[1][2] Its applications span various industries, including pharmaceuticals, agrochemicals, and polyurethane production.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of NMM.

Chemical and Physical Properties

N-Methylmorpholine is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][3] It is miscible with water and most organic solvents.[1] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylmorpholine

| Property | Value | References |

| CAS Number | 109-02-4 | [4][5] |

| Molecular Formula | C₅H₁₁NO | [4][5] |

| Molecular Weight | 101.15 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Ammonia-like | [1][3] |

| Melting Point | -66 °C | [1][5] |

| Boiling Point | 115-116 °C | [1] |

| Density | 0.92 g/cm³ at 20 °C | [1] |

| Flash Point | 12-13 °C | [1][6] |

| pKa of Conjugate Acid | 7.38 - 7.4 | [1][7] |

| Solubility | Miscible with water, ethanol, benzene, ether | [3] |

Synthesis of N-Methylmorpholine

Several synthetic routes to N-Methylmorpholine have been developed, with the methylation of morpholine being a common and efficient method.

This method utilizes morpholine as the starting material and methylating agents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or dimethyl carbonate.[8] The use of dimethyl carbonate is considered a greener alternative to traditional methylating agents.[8][9]

Protocol using Formaldehyde and Formic Acid: [3][2]

-

To a reaction vessel, slowly add formaldehyde to morpholine.

-

While stirring, add formic acid dropwise. The reaction will exothermically reflux and release carbon dioxide.

-

After the addition of formic acid is complete, heat the mixture to reflux for 4-5 hours.

-

Cool the reaction mixture and add sodium hydroxide.

-

Distill the mixture and collect the fraction boiling below 99 °C.

-

Saturate the distillate with sodium hydroxide, cool, and separate the oily layer.

-

Dry the organic layer and distill, collecting the fraction at 114.5-117 °C to obtain N-Methylmorpholine.

Protocol using Dimethyl Carbonate: [9]

A study on the synthesis of N-methylmorpholine from morpholine and dimethyl carbonate reported a yield of 83% under optimized conditions.[9] The reaction is typically carried out at an elevated temperature (≥ 140 °C) with a stoichiometric ratio of reactants.[9]

The general workflow for the synthesis of N-Methylmorpholine via the methylation of morpholine is illustrated in the diagram below.

Applications in Research and Development

N-Methylmorpholine is a valuable reagent in various chemical transformations due to its basicity and role as a solvent.

NMM is widely used as a base catalyst in numerous organic reactions, including:

-

Polyurethane Foam Production: It acts as a catalyst in the formation of polyester-based polyurethane foams.[3][2]

-

Pharmaceutical Synthesis: It is employed as a catalyst in the synthesis of antibiotics such as aminobenzylpenicillin and hydroxybenzylpenicillin.[3][2]

-

Acylations and Esterifications: Its non-nucleophilic nature makes it a suitable base for promoting these reactions while minimizing side products.

N-Methylmorpholine is the precursor to N-Methylmorpholine N-oxide (NMMO), a significant oxidant in organic chemistry.[7] NMMO is used as a co-oxidant in reactions like the Sharpless asymmetric dihydroxylation and with TPAP for the oxidation of alcohols.[10] Furthermore, NMMO is utilized as a solvent for cellulose in the Lyocell process for producing cellulose fibers.[10]

-

Corrosion Inhibitor: NMM can form protective layers on metal surfaces, inhibiting corrosion.[11]

-

Solvent: It serves as a solvent for various substances, including dyes, casein, and waxes.[3]

-

Gas Chromatography: It can be used as a stationary phase in gas chromatography columns for the separation of complex mixtures.[11]

The relationship between N-Methylmorpholine and its key application as a precursor to NMMO is depicted in the following diagram.

Safety and Handling

N-Methylmorpholine is a flammable liquid and can cause skin and eye burns.[6] It is harmful if swallowed, inhaled, or absorbed through the skin.[6] Proper personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical.[6] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[6]

Table 2: GHS Hazard Information for N-Methylmorpholine

| Hazard Class | Category | Hazard Statement |

| Flammable liquid | 2 | H225: Highly flammable liquid and vapour |

| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

Data sourced from Carl ROTH Safety Data Sheet.[12]

Conclusion

N-Methylmorpholine is a versatile and widely used chemical with significant applications in both industrial and research settings. Its role as a catalyst, a solvent, and a precursor to the important oxidant NMMO underscores its importance in modern chemistry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use.

References

- 1. grokipedia.com [grokipedia.com]

- 2. atamankimya.com [atamankimya.com]

- 3. N Methylmorpholine: Organic Compound With Diverse Characteristics [sincerechemicals.com]

- 4. amines.com [amines.com]

- 5. usbio.net [usbio.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 8. hnsincere.com [hnsincere.com]

- 9. asianpubs.org [asianpubs.org]

- 10. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to N,N-Dimethyl-1-(morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in many biologically active compounds, valued for its favorable physicochemical properties and its ability to modulate pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a putative synthetic route, and a discussion of the potential biological significance of N,N-Dimethyl-1-(morpholin-3-yl)methanamine and related C-substituted morpholine derivatives.

Molecular Structure and Identification

The molecular structure of N,N-Dimethyl-1-(morpholin-3-yl)methanamine is characterized by a morpholine ring substituted at the 3-position with a dimethylaminomethyl group.

Chemical Identifiers:

-

IUPAC Name: N,N-Dimethyl-1-(morpholin-3-yl)methanamine

-

SMILES: CN(C)CC1COCNC1

-

InChI: InChI=1S/C7H16N2O/c1-9(2)6-7-8-5-10-4-3-7/h7-8H,3-6H2,1-2H3

2D Structure:

Caption: 2D chemical structure of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for N,N-Dimethyl-1-(morpholin-3-yl)methanamine is presented in the table below. These values were computationally derived and provide an estimate of the compound's characteristics relevant to drug development.

| Property | Predicted Value |

| Molecular Weight | 144.22 g/mol |

| Molecular Formula | C₇H₁₆N₂O |

| logP (Octanol/Water Partition Coefficient) | -0.5 to 0.5 |

| Topological Polar Surface Area (TPSA) | 32.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

| pKa (most basic) | ~9.5 |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis could commence with the cyclization of an appropriate amino alcohol to form the morpholine ring, followed by the introduction of the dimethylaminomethyl group at the 3-position. A more direct approach would involve the reductive amination of a suitable precursor. A feasible retro-synthetic analysis suggests starting from 3-(aminomethyl)morpholine.

An In-depth Technical Guide to the Prospective Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Affiliation: Google Research

Abstract

Introduction

Substituted morpholines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The target molecule, N,N-Dimethyl-1-(morpholin-3-yl)methanamine, features a dimethylaminomethyl substituent at the 3-position of the morpholine ring, a common pharmacophore that can influence receptor binding and pharmacokinetic profiles.

This document outlines two primary retrosynthetic approaches for the synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine. These strategies are predicated on robust and well-documented chemical transformations.

Proposed Retrosynthetic Strategies:

-

Route A: N,N-Dimethylation of a Primary Amine Precursor. This approach involves the initial synthesis of a 3-(aminomethyl)morpholine scaffold, followed by exhaustive methylation of the primary amine.

-

Route B: Reductive Amination of an Aldehyde Precursor. This strategy focuses on the synthesis of a morpholine-3-carboxaldehyde intermediate, which is then converted to the target compound via reductive amination with dimethylamine.

Each proposed route offers distinct advantages and challenges, which will be discussed in the relevant sections.

Proposed Synthetic Route A: Via 3-(Aminomethyl)morpholine Intermediate

This pathway prioritizes the formation of the key intermediate, 3-(aminomethyl)morpholine, which is subsequently dimethylated.

Synthesis of 3-(Aminomethyl)morpholine Scaffold

The synthesis of 3-substituted morpholines can be achieved through various methods, often starting from amino alcohols.[1] A potential approach to 3-(aminomethyl)morpholine would involve the cyclization of a suitably protected amino alcohol derivative. For instance, a protected 2,3-diaminopropan-1-ol derivative could be reacted with a two-carbon electrophile to form the morpholine ring, followed by deprotection.

Another viable method involves the reduction of a morpholine-3-carbonitrile or morpholine-3-carboxamide intermediate. These precursors can be synthesized from 3-halomethylmorpholine derivatives or via oxidation of a 3-hydroxymethylmorpholine.

N,N-Dimethylation of 3-(Aminomethyl)morpholine

Once the 3-(aminomethyl)morpholine intermediate is obtained, the final step is the exhaustive methylation of the primary amine. Catalytic reductive amination using formaldehyde is a highly efficient and widely used method for this transformation.[2][3][4] This reaction typically proceeds under mild conditions and offers high yields with good functional group tolerance.[3][5]

Caption: Workflow for Route A, proceeding via a 3-(aminomethyl)morpholine intermediate.

This protocol is adapted from established procedures for the N,N-dimethylation of various primary amines using a heterogeneous ruthenium catalyst.[2][3]

-

Reaction Setup: To a suitable pressure vessel, add the primary amine intermediate (e.g., 3-(aminomethyl)morpholine, 1.0 mmol), methanol (10 mL), and a formaldehyde solution (37% in H₂O, 6.0 mmol).

-

Catalyst Addition: Add the heterogeneous catalyst (e.g., 5% Ru/C, 20 mg).

-

Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize to 20 bar H₂. Stir the mixture at 80°C for 4-12 hours.

-

Work-up: After cooling to room temperature, vent the hydrogen gas carefully. Filter the reaction mixture to remove the catalyst, washing the catalyst with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield the pure N,N-dimethylated product.

The following table summarizes yields for the N,N-dimethylation of various primary amines using formaldehyde and a heterogeneous catalyst, demonstrating the broad applicability of the method.[5]

| Entry | Starting Amine | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Ni/NiO@C | 20 | 80 | 4 | >99 |

| 2 | 4-Methoxybenzylamine | Ni/NiO@C | 20 | 80 | 4 | >99 |

| 3 | Furfurylamine | Ni/NiO@C | 20 | 80 | 4 | 95 |

| 4 | Cyclohexylamine | Ni/NiO@C | 20 | 80 | 4 | 96 |

| 5 | n-Octylamine | Ni/NiO@C | 20 | 80 | 4 | 98 |

Proposed Synthetic Route B: Via Morpholine-3-carboxaldehyde Intermediate

This alternative pathway involves the creation of a key aldehyde intermediate, which is then subjected to reductive amination with dimethylamine.

Synthesis of Morpholine-3-carboxaldehyde Scaffold

The synthesis of a protected morpholine-3-carboxaldehyde can be achieved by the controlled oxidation of N-protected 3-(hydroxymethyl)morpholine. Common oxidizing agents for this transformation include Swern oxidation, Dess-Martin periodinane (DMP), or PCC. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the morpholine nitrogen.

Reductive Amination with Dimethylamine

The conversion of the aldehyde to the final tertiary amine is a standard reductive amination reaction. The aldehyde is first condensed with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are common reducing agents for this transformation, known for their selectivity and mild reaction conditions.[6]

Caption: Workflow for Route B, proceeding via a morpholine-3-carboxaldehyde intermediate.

This protocol is a general procedure adapted from the synthesis of N,N-dimethylcyclohexylamine.[6]

-

Reaction Setup: In a round-bottomed flask, dissolve the aldehyde intermediate (e.g., N-Boc-morpholine-3-carboxaldehyde, 1.0 mmol) in methanol (15 mL).

-

Amine Addition: Add a solution of dimethylamine (2.0 M in methanol or THF, 1.2 mmol). Stir the mixture at room temperature for 20 minutes.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise to the stirred solution. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding aqueous ammonium chloride solution. Reduce the volume of methanol in vacuo.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product by column chromatography. If an acid-labile protecting group like Boc was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

The following table presents data from various reductive amination reactions, highlighting the effectiveness of this method for synthesizing tertiary amines.[6]

| Entry | Carbonyl Compound | Amine | Product | Yield (%) |

| 1 | Cyclohexanone | Dimethylamine | N,N-Dimethylcyclohexylamine | 85-90 |

| 2 | Benzaldehyde | Aniline | N-Benzylaniline | 75 |

| 3 | Acetone | Cyclohexylamine | N-Isopropylcyclohexylamine | 80 |

| 4 | Phenylacetaldehyde | Methylamine | N-Methyl-2-phenylethylamine | 75 |

Conclusion

While a direct, documented synthesis for N,N-Dimethyl-1-(morpholin-3-yl)methanamine is not available in the surveyed literature, this guide presents two robust and highly plausible synthetic strategies. Both routes rely on well-established, high-yielding reactions and offer flexibility in the choice of reagents and protecting groups. Route A, involving the N,N-dimethylation of a primary amine, may be more atom-economical if the 3-(aminomethyl)morpholine intermediate can be accessed efficiently. Route B, utilizing the reductive amination of an aldehyde, provides a convergent approach that is often highly reliable. The choice between these routes will depend on the availability of starting materials and the specific capabilities of the research laboratory. The provided protocols and data serve as a strong foundation for the successful synthesis of this and structurally related compounds.

References

- 1. Morpholine synthesis [organic-chemistry.org]

- 2. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" IUPAC name and synonyms

This technical guide provides a comprehensive overview of the chemical compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine, including its nomenclature, potential physicochemical properties, a plausible synthetic route, and a discussion of its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear communication in scientific literature and patents. According to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the name of a chemical entity is derived from its parent structure, which is then modified with prefixes and suffixes to denote various functional groups and substituents.[1][2][3]

For the compound , the parent heterocycle is morpholine. The numbering of the morpholine ring starts from the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 4. Therefore, the substituent is located at the 3-position of the morpholine ring. The substituent itself is a methanamine group, where the nitrogen atom is disubstituted with two methyl groups.

Based on these rules, the preferred IUPAC name for the compound is N,N-Dimethyl-1-(morpholin-3-yl)methanamine .

Synonyms:

-

3-((Dimethylamino)methyl)morpholine

-

(Morpholin-3-ylmethyl)dimethylamine

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Boiling Point | Approx. 190-210 °C |

| Density | Approx. 0.95-1.05 g/cm³ |

| pKa (of the dimethylamino group) | Approx. 9.5-10.5 |

| pKa (of the morpholine nitrogen) | Approx. 7.5-8.5 |

| LogP | Approx. 0.5-1.5 |

| Solubility | Soluble in water and polar organic solvents |

Synthetic Protocol

The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies.[4][5][6] A plausible and efficient method for the preparation of N,N-Dimethyl-1-(morpholin-3-yl)methanamine could be adapted from established procedures for the synthesis of similar morpholine derivatives. One such approach involves the reductive amination of a suitable morpholine-3-carbaldehyde precursor.

Proposed Synthetic Protocol: Two-Step Synthesis from (S)-morpholin-3-ylmethanol

This protocol is adapted from general methods for the oxidation of alcohols to aldehydes and subsequent reductive amination.

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

-

To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (S)-morpholine-3-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of (S)-morpholine-3-carbaldehyde

-

Dissolve the crude (S)-morpholine-3-carbaldehyde (1 equivalent) in methanol (10 volumes).

-

Add a 2 M solution of dimethylamine in methanol (1.5 equivalents) and stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Mandatory Visualizations

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Potential Biological Activity and Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4][7] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

While no specific biological activity has been reported for N,N-Dimethyl-1-(morpholin-3-yl)methanamine, its structural features suggest potential interactions with various biological targets. The tertiary amine could act as a proton acceptor, engaging in ionic interactions with acidic residues in protein binding sites. The morpholine ring itself can participate in hydrogen bonding through its oxygen and nitrogen atoms.

Given the diverse biological roles of morpholine-containing compounds, N,N-Dimethyl-1-(morpholin-3-yl)methanamine could hypothetically be investigated for activities such as:

-

Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier is a common feature of small, lipophilic amine-containing molecules.

-

Enzyme inhibition: The compound could serve as a fragment for the development of inhibitors for various enzymes, where the morpholine and dimethylaminomethyl groups could occupy specific pockets of the active site.

Hypothetical Signaling Pathway Interaction

Should this compound exhibit activity as a receptor antagonist or agonist, it could modulate downstream signaling pathways. For instance, if it were to interact with a G-protein coupled receptor (GPCR), it could influence the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃).

Caption: Hypothetical GPCR signaling pathway modulation.

It is important to reiterate that the biological activities and pathway interactions discussed here are purely speculative and would require extensive experimental validation.

References

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. iupac.org [iupac.org]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. e3s-conferences.org [e3s-conferences.org]

Spectroscopic and Structural Elucidation of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data generated from computational models. To supplement these predictions, experimental data for structurally related analogs are included for comparative analysis. Detailed, standardized experimental protocols for acquiring NMR, IR, and MS spectra are provided to guide researchers in the empirical analysis of this and similar compounds. Furthermore, a logical workflow for the characterization and evaluation of novel morpholine derivatives in a drug discovery context is outlined.

Introduction

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity, improve pharmacokinetic profiles, and increase metabolic stability.[1][2][3] The morpholine ring's ability to modulate physicochemical properties such as solubility and lipophilicity makes it a valuable scaffold in the design of novel therapeutics.[4][5] N,N-Dimethyl-1-(morpholin-3-yl)methanamine represents a simple yet potentially valuable building block in this class of compounds. Accurate and thorough spectroscopic characterization is the foundational step in the evaluation of any new chemical entity. This guide aims to provide the necessary spectroscopic framework and experimental guidance for researchers working with this and related molecules.

Predicted Spectroscopic Data of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

In the absence of experimental spectra, the following data has been generated using established computational prediction tools.[6][7][8] These predictions serve as a baseline for the initial identification and subsequent experimental verification of the compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N(CH₃)₂ | 2.25 | s | - |

| CH₂-N(CH₃)₂ | 2.40 - 2.60 | m | - |

| Morpholine H-3 | 2.80 - 3.00 | m | - |

| Morpholine H-2ax, H-6ax | 3.40 - 3.60 | m | - |

| Morpholine H-2eq, H-6eq | 3.80 - 4.00 | m | - |

| Morpholine H-5ax | 2.50 - 2.70 | m | - |

| Morpholine H-5eq | 2.90 - 3.10 | m | - |

| NH | 1.50 - 2.50 | br s | - |

Table 2: Predicted ¹³C NMR Data for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 45.5 |

| CH₂-N(CH₃)₂ | 60.0 |

| Morpholine C-3 | 55.0 |

| Morpholine C-5 | 46.0 |

| Morpholine C-2 | 67.0 |

| Morpholine C-6 | 67.5 |

Predicted Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Morpholine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

Predicted Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for N,N-Dimethyl-1-(morpholin-3-yl)methanamine

| Ion | Predicted m/z |

| [M]+• (Molecular Ion) | 158.14 |

| [M+H]+ | 159.15 |

| Fragment: [M - N(CH₃)₂]+ | 114.08 |

| Fragment: [C₄H₈NO]+ (Morpholine ring fragment) | 86.06 |

Spectroscopic Data of Structural Analogs

For comparative purposes, experimental data for related compounds are presented below.

3-Methylmorpholine

-

¹³C NMR: Data available, though specific shifts are not detailed in the provided search results.[9][10][11][12][13]

-

GC-MS: Data available.[9]

-

IR Spectra: Vapor phase IR spectra are available.[9]

(Dimethylaminomethyl)phenol

-

¹³C NMR (Computed): Chemical shifts have been computed using the HOSE algorithm.[14]

N-Substituted Morpholines

-

¹H and ¹³C NMR: Extensive data for a series of 20 N-substituted morpholines have been measured using 1D and 2D NMR techniques.[15][16] These studies show that the chemical shifts of the morpholine ring protons and carbons are sensitive to the nature of the N-substituent.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

4.1.2. Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

4.1.3. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

-

Instrument: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

4.2.3. Data Processing

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction and ATR correction.

Mass Spectrometry (MS)

4.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution may need to be filtered to remove any particulate matter.

4.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).[17][18][19]

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

4.3.3. Data Processing

-

The mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

-

Identify the molecular ion ([M]⁺•) or the protonated molecule ([M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

Workflow and Logical Diagrams

The characterization and evaluation of a novel morpholine derivative like N,N-Dimethyl-1-(morpholin-3-yl)methanamine in a drug discovery pipeline involves a structured workflow.

Caption: Workflow for the Characterization and Early-Stage Evaluation of a Novel Morpholine Derivative.

Conclusion

This technical guide provides a foundational spectroscopic dataset for N,N-Dimethyl-1-(morpholin-3-yl)methanamine based on computational predictions, supplemented with data from structural analogs. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data for this and similar molecules. The outlined workflow illustrates the logical progression from synthesis and characterization to the initial biological evaluation of novel morpholine derivatives in a drug discovery setting. This comprehensive information is intended to facilitate and accelerate research and development efforts involving this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predict 1H proton NMR spectra [nmrdb.org]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]

- 11. PubChemLite - 3-methylmorpholine (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 12. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromtech.com [chromtech.com]

- 19. Mass Spectrometry [www2.chemistry.msu.edu]

"N,N-Dimethyl-1-(morpholin-3-yl)methanamine" physical and chemical properties

Disclaimer: Publicly available experimental data for the physical and chemical properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a dimethylaminomethyl substituent at the 3-position of the morpholine ring introduces a tertiary amine, which can significantly influence the molecule's physicochemical properties, such as its basicity and lipophilicity, as well as its pharmacological profile. This document outlines the predicted properties, a plausible synthetic route, and characterization methods for this compound.

Chemical and Physical Properties

Due to the absence of experimental data for the target compound, the following tables provide data for structurally related and commercially available morpholine derivatives: 3-Methylmorpholine and N-Ethylmorpholine. This information can serve as a useful reference for predicting the properties of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Table 1: General Information and Identifiers

| Property | Value (for N,N-Dimethyl-1-(morpholin-3-yl)methanamine) |

| IUPAC Name | N,N-Dimethyl-1-(morpholin-3-yl)methanamine |

| Synonyms | 3-(Dimethylaminomethyl)morpholine |

| CAS Number | 2304583-87-5 (dihydrochloride) |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

Table 2: Comparative Physicochemical Properties of Related Morpholine Derivatives

| Property | 3-Methylmorpholine[1][2] | N-Ethylmorpholine[3][4][5] |

| Molecular Formula | C₅H₁₁NO | C₆H₁₃NO |

| Molecular Weight | 101.15 g/mol | 115.17 g/mol [4] |

| Appearance | Colorless liquid[1] | Colorless liquid[4] |

| Odor | Pungent[1] | Ammonia-like[3][4] |

| Boiling Point | 133-134 °C[1] | 139 °C[6] |

| Melting Point | - | -63 °C[5][6] |

| Density | 0.959 g/cm³ (at 16 °C)[1] | 0.91 g/mL (at 20 °C)[5] |

| Flash Point | 41.3 °C[1] | 27 °C[6] |

| Solubility in Water | Soluble[1] | Moderately soluble[3][4] |

| pKa | 9.03 ± 0.40 (Predicted)[1] | - |

Experimental Protocols

A plausible synthetic route to N,N-Dimethyl-1-(morpholin-3-yl)methanamine would involve the N,N-dimethylation of a primary amine precursor, 1-(morpholin-3-yl)methanamine. A well-established method for this transformation is the Eschweiler-Clarke reaction.

Proposed Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine via Eschweiler-Clarke Reaction

This protocol describes the methylation of a primary amine using formic acid and formaldehyde.[7][8][9]

Materials:

-

1-(morpholin-3-yl)methanamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl) (1M)

Procedure:

-

To a round-bottom flask charged with 1-(morpholin-3-yl)methanamine (1.0 eq), add formic acid (3.0 eq).

-

Slowly add a 37% aqueous solution of formaldehyde (2.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.

-

Basify the aqueous phase to a pH of 11-12 with a concentrated solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude tertiary amine can be purified by column chromatography or distillation.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Logical Relationship of Eschweiler-Clarke Reaction Mechanism

Caption: Logical steps of the Eschweiler-Clarke N,N-dimethylation reaction.

Characterization

The synthesized N,N-Dimethyl-1-(morpholin-3-yl)methanamine can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would confirm the presence of the N,N-dimethyl group, typically appearing as a singlet in the range of 2.2-2.5 ppm. The protons on the morpholine ring and the methylene bridge would show characteristic multiplets.

-

¹³C NMR spectroscopy would show distinct signals for the two methyl carbons of the dimethylamino group, as well as the carbons of the morpholine ring and the methylene bridge.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show a characteristic loss of a methyl group and other fragments related to the morpholine ring structure.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups and the morpholine ring. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would indicate the successful formation of the tertiary amine.

-

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ETHYL MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Potential Research Applications of N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral synthetic compound incorporating two key pharmacophores: a morpholine ring and a dimethylaminomethyl group. While this specific molecule is not extensively documented in publicly available literature, an analysis of its structural components suggests significant potential for a range of research and development applications, particularly in the field of medicinal chemistry and pharmacology. This document outlines the prospective utility of this compound, based on the well-established roles of its constituent moieties in numerous bioactive molecules. It provides a theoretical framework for its synthesis, potential biological activities, and proposed experimental workflows for its investigation.

Introduction: Structural Rationale for Investigation

The therapeutic potential of a small molecule is often predicted by the presence of "privileged structures"—scaffolds that are known to interact with multiple biological targets. N,N-Dimethyl-1-(morpholin-3-yl)methanamine is comprised of two such key features:

-

The Morpholine Moiety: This saturated heterocycle is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates is often strategic, owing to its favorable physicochemical properties. The presence of both an ether oxygen and a basic nitrogen atom within the ring imparts a balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[1][2][3] The morpholine ring is a common feature in drugs targeting the central nervous system (CNS).[1][2][3] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[2]

-

The Dimethylaminomethyl Group: The dimethylamine functional group is present in a wide array of FDA-approved pharmaceuticals, demonstrating diverse pharmacological activities including antihistaminic, antimicrobial, analgesic, and anticancer properties.[4][5] Notably, this moiety is a key structural feature in several serotonin-norepinephrine reuptake inhibitors (SNRIs), such as tramadol and desvenlafaxine, suggesting a potential for activity at monoamine transporters.[5][6]

-

Chirality: The presence of a stereocenter at the 3-position of the morpholine ring is of critical importance. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.[7] The specific stereochemistry of N,N-Dimethyl-1-(morpholin-3-yl)methanamine will likely be a determining factor in its biological effects.

Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~158.23 g/mol | Low molecular weight, compliant with Lipinski's Rule of Five, suggesting potential for good oral bioavailability. |

| pKa | 8.5 - 9.5 | The presence of two basic nitrogen atoms (one in the morpholine ring and the tertiary amine) suggests the molecule will be protonated at physiological pH. The morpholine nitrogen typically has a pKa in the range of 8.3-8.7. |

| LogP | 0.5 - 1.5 | The combination of the polar morpholine ring and the more lipophilic dimethylaminomethyl group suggests a balanced lipophilicity, which is often favorable for CNS penetration. |

| Aqueous Solubility | Moderate to High | The ability of the morpholine oxygen and the amine nitrogens to form hydrogen bonds with water, along with the likelihood of forming a hydrochloride salt, suggests good solubility in aqueous media. |

| Blood-Brain Barrier (BBB) Permeability | Probable | The low molecular weight, balanced lipophilicity, and the established role of the morpholine scaffold in CNS-acting drugs indicate a high likelihood of BBB penetration.[8] |

| Metabolic Stability | Moderate | The dimethylamino group may be susceptible to N-demethylation by cytochrome P450 enzymes. The morpholine ring is generally considered to be metabolically stable.[9] |

Potential Research Applications and Target Classes

Based on the structural analysis, N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a promising candidate for screening against a variety of biological targets.

Central Nervous System (CNS) Disorders

Given the prevalence of the morpholine moiety in CNS drugs, this is a primary area for investigation.

-

Monoamine Reuptake Inhibition: The structural similarity to SNRIs suggests that the compound could be an inhibitor of serotonin (SERT) and/or norepinephrine (NET) transporters. This could have applications in the treatment of depression, anxiety disorders, and neuropathic pain.

-

Dopamine Receptor Modulation: Certain morpholine-containing compounds interact with dopamine receptors. Screening for agonist or antagonist activity at D2, D3, and D4 receptors could be fruitful.

-

Sigma Receptor Binding: Sigma receptors are a unique class of proteins implicated in a variety of neurological functions and are targets for several CNS-active compounds.

-

Neuroprotective Agent: The morpholine scaffold has been explored in the context of neurodegenerative diseases.[8] The compound could be evaluated for its ability to protect neurons from excitotoxicity or oxidative stress.

Oncology

The morpholine ring is a key component of several kinase inhibitors used in cancer therapy.

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Many PI3K inhibitors incorporate a morpholine ring, which often binds in the ATP-binding pocket of the enzyme.

-

DNA-PK and ATM Inhibition: Morpholine derivatives have been developed as inhibitors of DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase, which are involved in DNA damage repair.

Antimicrobial Applications

The combination of a morpholine ring and a basic amine can be found in some antimicrobial agents. Screening against a panel of bacterial and fungal strains could reveal potential utility in this area.

Proposed Experimental Workflows

Synthesis

A plausible synthetic route to N,N-Dimethyl-1-(morpholin-3-yl)methanamine would likely start from a chiral precursor, such as (S)- or (R)-morpholin-3-ylmethanol.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl-1-(morpholin-3-yl)methanamine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a chiral morpholine derivative, is emerging as a valuable chemical intermediate in the synthesis of complex pharmaceutical compounds. Its structural features, including the morpholine ring and the dimethylaminomethyl side chain, make it a versatile building block for creating novel drug candidates. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Chemical Properties and Specifications

N,N-Dimethyl-1-(morpholin-3-yl)methanamine is identified by the CAS number 128454-20-6. While detailed physicochemical data in publicly available literature is limited, typical specifications from commercial suppliers are summarized in the table below.

| Property | Value |

| CAS Number | 128454-20-6 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Purity | ≥95% |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

The synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine can be approached through several synthetic routes, primarily starting from the readily available chiral precursor, (S)-morpholin-3-ylmethanol. Two plausible and commonly employed methods are detailed below.

Method 1: Two-Step Synthesis from (S)-morpholin-3-ylmethanol via Chlorination and Amination

This method involves the conversion of the hydroxyl group of (S)-morpholin-3-ylmethanol to a suitable leaving group, such as a chloride, followed by nucleophilic substitution with dimethylamine.

Experimental Protocol:

Step 1: Synthesis of (S)-3-(chloromethyl)morpholine

-

To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), slowly add thionyl chloride (SOCl₂) (1.1 equivalents) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(chloromethyl)morpholine.

Step 2: Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine

-

Dissolve the crude (S)-3-(chloromethyl)morpholine (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

-

Add an excess of a 40% aqueous solution of dimethylamine (e.g., 5-10 equivalents).

-

Heat the reaction mixture in a sealed vessel at a temperature ranging from 60°C to 80°C for 4-8 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a strong base, such as sodium hydroxide, to a pH greater than 10.

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Method 2: Reductive Amination of Morpholine-3-carbaldehyde

An alternative approach involves the reductive amination of a morpholine-3-carbaldehyde intermediate with dimethylamine.

Experimental Protocol:

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

-

To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in DCM, add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.2 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde. This intermediate is often used directly in the next step without further purification due to potential instability.

Step 2: Reductive Amination with Dimethylamine

-

Dissolve the crude (S)-morpholine-3-carbaldehyde in a suitable solvent like methanol or dichloroethane.

-

Add a solution of dimethylamine (2-3 equivalents, e.g., as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine).

-

After stirring for 30-60 minutes, add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Methodological & Application

Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine from Morpholine-3-methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the two-step synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine from morpholine-3-methanol. The synthesis involves the initial oxidation of the primary alcohol to the corresponding aldehyde, morpholine-3-carbaldehyde, followed by a reductive amination with dimethylamine. This protocol outlines two effective methods for the oxidation step, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields. The subsequent reductive amination is detailed using sodium triacetoxyborohydride, a selective reducing agent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive workflow, experimental procedures, and data presentation.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of an N,N-dimethylaminomethyl substituent at the 3-position of the morpholine ring can significantly influence the pharmacological properties of a molecule, including its solubility, basicity, and interaction with biological targets. This document details a reliable synthetic route to access N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a valuable building block for drug discovery and development.

Synthetic Strategy

The conversion of morpholine-3-methanol to N,N-Dimethyl-1-(morpholin-3-yl)methanamine is achieved through a two-step synthetic sequence. The first step involves the oxidation of the primary alcohol to the aldehyde, followed by the reductive amination of the aldehyde with dimethylamine.

Caption: Overall synthetic workflow.

Part 1: Oxidation of Morpholine-3-methanol to Morpholine-3-carbaldehyde

The oxidation of the primary alcohol in morpholine-3-methanol to the corresponding aldehyde is a critical step. Two mild and efficient methods are presented here: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Both methods are known to be compatible with amine functionalities when appropriately protected or under suitable reaction conditions, and they minimize the risk of over-oxidation to the carboxylic acid.[1][2][3][4]

Method A: Swern Oxidation

Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.[1][5][6][7][8]

Experimental Protocol: Swern Oxidation

Caption: Swern oxidation workflow.

Materials:

-

Morpholine-3-methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of morpholine-3-methanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 15 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield morpholine-3-carbaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP oxidation is a highly selective and mild method for oxidizing primary alcohols to aldehydes at room temperature.[2][4][9][10][11] It is known for its tolerance of sensitive functional groups and often results in high yields with simplified workup procedures.[2]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

Caption: DMP oxidation workflow.

Materials:

-

Morpholine-3-methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of morpholine-3-methanol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield morpholine-3-carbaldehyde.

Data Summary: Oxidation of Morpholine-3-methanol

| Oxidation Method | Key Reagents | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 to RT | 85-95 | High yield, mild conditions | Requires low temperature, unpleasant odor of dimethyl sulfide byproduct.[6] |

| DMP Oxidation | Dess-Martin Periodinane | Room Temperature | 90-98 | Mild conditions, high selectivity, simple workup[2] | Reagent is expensive and potentially explosive.[2] |

Part 2: Reductive Amination of Morpholine-3-carbaldehyde

The final step in the synthesis is the reductive amination of morpholine-3-carbaldehyde with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that readily reduces the intermediate iminium ion in the presence of the aldehyde.[12][13][14][15]

Experimental Protocol: Reductive Amination

Caption: Reductive amination workflow.

Materials:

-

Morpholine-3-carbaldehyde

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium acetate (NaOAc) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of morpholine-3-carbaldehyde (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in anhydrous THF or DCE, add sodium acetate (1.5 eq) or triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Data Summary: Reductive Amination

| Reducing Agent | Amine Source | Solvent | Typical Yield (%) | Advantages |

| Sodium triacetoxyborohydride | Dimethylamine hydrochloride | THF or DCE | 75-90 | Mild, selective for iminium ions, one-pot procedure.[12][14] |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Oxalyl chloride is corrosive and toxic; handle with extreme care.

-

Dess-Martin Periodinane is a potentially explosive reagent and should be handled with care, avoiding heat and shock.

-

Dichloromethane is a suspected carcinogen.

-

Handle all reagents and solvents according to their material safety data sheets (MSDS).

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to N,N-Dimethyl-1-(morpholin-3-yl)methanamine from the readily available starting material, morpholine-3-methanol. The choice between Swern and DMP oxidation allows for flexibility depending on available resources and scale. The reductive amination protocol using sodium triacetoxyborohydride is robust and high-yielding. These detailed protocols and application notes should serve as a valuable resource for researchers engaged in the synthesis of novel morpholine-based compounds for various applications in drug discovery and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Sodium triacetoxyborohydride [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-3-yl)methanamine in Medicinal Chemistry

Note to the Reader: Extensive literature searches did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the compound N,N-Dimethyl-1-(morpholin-3-yl)methanamine . The information presented below is a general overview of the role of the morpholine scaffold in medicinal chemistry, as specific data for the requested molecule is not publicly available. The protocols and pathways are representative examples for morpholine-containing compounds and are provided for illustrative purposes.

Introduction to the Morpholine Scaffold in Medicinal Chemistry